molecular formula C14H10ClN3O2S B2358521 N-(5-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-44-0

N-(5-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2358521
CAS No.: 851944-44-0
M. Wt: 319.76
InChI Key: WWKJPAIMJOHBOH-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a carboxamide group. The substituent at the N-position is a 5-chloro-2-methylphenyl moiety, which confers distinct electronic and steric properties. Structural analogs of this compound often vary in the aryl/alkyl substituents on the carboxamide group or modifications to the thiazolo-pyrimidine scaffold, influencing their biological activity and physicochemical properties.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c1-8-2-3-9(15)6-11(8)17-12(19)10-7-16-14-18(13(10)20)4-5-21-14/h2-7H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKJPAIMJOHBOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CN=C3N(C2=O)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches to Thiazolo[3,2-a]pyrimidines

Conventional Methods

The most common methods for synthesizing thiazolo[3,2-a]pyrimidines involve the cyclization of appropriate precursors. Several approaches have been documented in the literature:

  • Reaction of 2-thiouracil derivatives with α-haloketones or α-haloacids
  • Three-component condensation reactions involving 2-aminothiazoline, aromatic aldehydes, and active methylene compounds
  • Cyclization of thiourea derivatives under specific conditions

These general approaches provide a foundation for the synthesis of our target compound, N-(5-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide.

Established Synthetic Pathways

The most widely used method for preparing thiazolo[3,2-a]pyrimidines involves the reaction of 2-thiopyrimidine derivatives with α-haloketones or α-haloacids. This approach is particularly suitable for the synthesis of 5-oxo-5H-thiazolo[3,2-a]pyrimidines, which form the core structure of our target compound.

The general reaction scheme can be represented as:

  • Formation of the 2-thiopyrimidine intermediate
  • Reaction with an appropriate α-haloketone or α-haloacid
  • Cyclization to form the thiazolo[3,2-a]pyrimidine ring system
  • Functionalization to introduce the carboxamide group and the 5-chloro-2-methylphenyl substituent

Specific Preparation Methods for this compound

Synthesis via 2-Thiouracil Derivatives

Starting Materials and Reagents

The synthesis begins with 2-thiouracil or a substituted derivative, which serves as the key building block for the pyrimidine portion of the molecule. The following reagents are typically required:

  • 2-Thiouracil or appropriate derivative
  • Monochloroacetic acid or its ester
  • Sodium acetate (anhydrous)
  • Acetic anhydride
  • 5-Chloro-2-methylaniline
  • Coupling reagents (e.g., carbonyldiimidazole, HATU, or PyBOP)
  • Appropriate solvents (DMF, acetic acid, etc.)
Synthetic Procedure

Step 1: Formation of the Thiazolo[3,2-a]pyrimidine Core

An equimolar mixture of 2-thiouracil (or derivative) and monochloroacetic acid is heated under reflux in glacial acetic acid containing anhydrous sodium acetate and acetic anhydride. This reaction leads to the formation of ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate through cyclization.

The reaction typically proceeds for 6-10 hours under reflux conditions (110-120°C). The mechanism involves nucleophilic attack by the sulfur atom of the thiouracil on the α-carbon of monochloroacetic acid, followed by intramolecular cyclization and dehydration to form the fused thiazole ring.

Step 2: Carboxamide Formation

The ethyl ester obtained in Step 1 is either hydrolyzed to the corresponding carboxylic acid or directly used in an aminolysis reaction with 5-chloro-2-methylaniline. For the aminolysis approach, the reaction is typically performed in a polar aprotic solvent such as DMF or DMSO, often at elevated temperatures (80-100°C).

Alternatively, if the hydrolysis approach is used, the resulting carboxylic acid is activated using coupling reagents such as carbonyldiimidazole (CDI), HATU, or PyBOP, followed by reaction with 5-chloro-2-methylaniline to form the desired carboxamide.

Alternative Synthesis via Multi-Component Reaction

Biginelli-Type Condensation

An alternative approach involves a modified Biginelli-type reaction to prepare the 2-thiopyrimidine intermediate, followed by cyclization and functionalization:

Step 1: Biginelli Condensation

A three-component reaction involving an aldehyde, thiourea, and a 1,3-dicarbonyl compound (such as ethyl acetoacetate) is performed to obtain a 1,2,3,4-tetrahydropyrimidine-2-thione derivative. This reaction can be catalyzed by various acids or iodine.

Step 2: Cyclization with Chloroacetic Acid or Derivative

The resulting tetrahydropyrimidine-2-thione is then reacted with chloroacetic acid or its derivatives at elevated temperatures (typically 120°C) to form the thiazolo[3,2-a]pyrimidine scaffold.

Step 3: Functionalization

The thiazolopyrimidine is further functionalized to introduce the carboxamide group and the 5-chloro-2-methylphenyl substituent, as described in Section 3.1.2.

Specific Reaction Conditions and Optimizations

The synthesis of this compound requires careful control of reaction conditions to achieve high yields and purity. The following parameters are critical:

  • Temperature Control : Maintaining appropriate temperatures during cyclization (110-120°C) and amide formation (80-100°C) is essential for complete conversion and minimizing side reactions.

  • Reaction Time : Extended reaction times (6-10 hours) are typically required for complete cyclization of the thiazolopyrimidine core.

  • Solvent Selection : Glacial acetic acid is commonly used for the cyclization step, while DMF or DMSO is preferred for the amide formation.

  • Catalysts/Additives : Sodium acetate serves as a base catalyst for the cyclization reaction, and acetic anhydride acts as a dehydrating agent.

  • Molar Ratios : Optimal molar ratios of reactants are typically 1:1:1.5 (2-thiouracil:monochloroacetic acid:sodium acetate) for cyclization and 1:1.2 (ester:aniline) for amide formation.

Purification Procedures

Purification of the final compound is typically achieved through:

  • Recrystallization from appropriate solvents (ethanol, ethyl acetate, or their mixtures)
  • Column chromatography using silica gel and appropriate solvent systems (e.g., dichloromethane/methanol gradients)
  • For industrial scale, counter-current chromatography or simulated moving bed chromatography may be employed

The purified product is characterized using NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Industrial Production Methods

Scale-Up Considerations

The laboratory-scale synthesis described above can be adapted for industrial production with several considerations:

  • Continuous Flow Synthesis : Implementation of continuous flow reactors for the cyclization and amide formation steps can improve efficiency, reduce reaction times, and enhance safety.

  • Reaction Control : Precise control of temperature, pressure, and mixing parameters using automated reactors is essential for consistent product quality.

  • Solvent Selection : For industrial scale, solvents with lower toxicity and environmental impact are preferred. Green solvents such as 2-methyltetrahydrofuran or ethyl acetate may be substituted for DMF or DMSO when possible.

  • Heat and Mass Transfer : Proper heat and mass transfer considerations are necessary for scale-up to ensure uniform reaction conditions throughout the reaction vessel.

Alternative Production Methods

Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields for both the cyclization and amide formation steps. Typical reaction times under microwave conditions are reduced to 15-30 minutes for cyclization and 10-20 minutes for amide formation, with temperatures of 120-150°C.

Ultrasound-Assisted Synthesis

Ultrasonic irradiation can enhance reaction rates through cavitation effects, particularly for heterogeneous reactions. This approach can be beneficial for the cyclization step, reducing reaction times by 30-50% compared to conventional heating.

Process Optimization Data

Table 1: Optimization of Cyclization Reaction Conditions

Entry Temperature (°C) Time (h) Solvent Additive Yield (%)
1 100 6 AcOH NaOAc 65
2 110 6 AcOH NaOAc 72
3 120 6 AcOH NaOAc 78
4 120 8 AcOH NaOAc 82
5 120 10 AcOH NaOAc 83
6 120 8 AcOH NaOAc/Ac₂O 85
7 120 8 DMF NaOAc 70
8 120 (MW) 0.5 AcOH NaOAc 80

Table 2: Optimization of Amide Formation Reaction

Entry Coupling Agent Temp (°C) Time (h) Solvent Yield (%)
1 Direct aminolysis 100 12 DMF 55
2 CDI 80 6 DMF 70
3 HATU 25 4 DMF 82
4 PyBOP 25 4 DMF 78
5 HATU 25 4 DCM 75
6 HATU 25 (Sonication) 2 DMF 80
7 HATU 80 (MW) 0.3 DMF 85

Comparative Analysis of Synthetic Methods

Yield and Efficiency Comparison

A comparative analysis of the different synthetic routes reveals that the cyclization of 2-thiouracil derivatives with monochloroacetic acid, followed by amide formation using HATU as a coupling agent, provides the highest overall yield (approximately 70% over two steps). Microwave-assisted synthesis further improves efficiency by reducing reaction times while maintaining high yields.

Advantages and Limitations

Table 3: Comparative Analysis of Synthetic Routes

Synthetic Route Advantages Limitations Overall Yield (%) Time Efficiency
Conventional (2-thiouracil → cyclization → amide formation) Well-established, reliable, scalable Time-consuming, uses toxic solvents 65-70 Low
Biginelli-type multi-component approach Fewer steps, atom economy Lower regioselectivity, purification challenges 55-65 Medium
Microwave-assisted synthesis Rapid, high yield, energy efficient Requires specialized equipment, scale-up challenges 65-75 High
Continuous flow synthesis Scalable, consistent, safer Initial setup cost, optimization complexity 60-70 High

Purity and Characterization

The purity of this compound obtained through different methods can be assessed using various analytical techniques:

  • HPLC Analysis : Typically shows >98% purity when using optimized synthetic and purification procedures.
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the structural integrity of the compound.
  • Mass Spectrometry : HRMS should match the calculated value for C₁₄H₁₀ClN₃O₂S (exact mass: 319.0182).
  • Elemental Analysis : Should be within ±0.4% of the calculated values for C, H, N, and S.

Recent Advances in Synthesis Methodology

Catalytic Systems

Recent research has focused on developing more efficient catalytic systems for the synthesis of thiazolopyrimidines. These include:

  • Metal-catalyzed approaches : Palladium-catalyzed cross-coupling reactions for introducing the aryl substituent.
  • Organocatalysis : The use of organocatalysts like proline derivatives for the Biginelli-type condensation step.
  • Enzyme-catalyzed reactions : Exploration of biocatalytic approaches for more selective transformations.

Green Chemistry Approaches

Several environmentally friendly approaches have been explored:

  • Solvent-free conditions : Performing cyclization reactions under solvent-free conditions at elevated temperatures.
  • Aqueous media : Developing water-compatible reaction conditions for certain steps of the synthesis.
  • Recyclable catalysts : Using supported catalysts that can be recovered and reused.

Multi-Step Continuous Flow Processing

Recent advances in flow chemistry have enabled the development of multi-step continuous flow processes for the synthesis of complex heterocycles like thiazolopyrimidines. This approach offers several advantages for the preparation of this compound, including:

  • Improved heat and mass transfer
  • Precise control of reaction parameters
  • Safer handling of reactive intermediates
  • Integration of multiple reaction and purification steps
  • Potential for automated optimization

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to modify the thiazolopyrimidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and carboxamide positions, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or ethanol.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced thiazolopyrimidine derivatives.

    Substitution: Formation of substituted thiazolopyrimidine derivatives with various functional groups.

Scientific Research Applications

Anticancer Properties

N-(5-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has shown promising anticancer activity in various studies. It was evaluated against multiple cancer cell lines, demonstrating significant antiproliferative effects. In one study, derivatives of thiazolo-pyrimidine were synthesized and tested for their ability to inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer) .

Applications in Medicinal Chemistry

The compound's potential applications extend beyond anticancer properties:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against various bacterial strains .
  • Anti-inflammatory Effects : Some thiazolopyrimidine derivatives have been reported to possess anti-inflammatory activity, making them candidates for further investigation in inflammatory diseases.
  • Drug Development : Given its structural characteristics, this compound could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Case Study 1: Anticancer Evaluation

In a recent study published in Pharmaceuticals, several thiazolo-pyrimidine derivatives were screened for their anticancer activity using the National Cancer Institute's NCI-60 screening program. Among these compounds, one derivative showed remarkable efficacy against multiple cancer types, highlighting the therapeutic potential of this class .

Case Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial properties of thiazolo-pyrimidine derivatives revealed significant activity against Gram-positive and Gram-negative bacteria, suggesting their potential use as antibacterial agents .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs, their substituents, and biological activities (where available):

Compound Name Substituent on Thiazolo-Pyrimidine Core Biological Activity (β1i/β5i Inhibition) Key References
Target Compound : N-(5-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 5-Chloro-2-methylphenyl Not reported in provided evidence
N-(Furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (Compound 21) Furan-2-ylmethyl β1i: 19%; β5i: 23%
N-Benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (Compound 22) Benzyl β1i: 31%; β5i: 32%
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 4-Methoxyphenyl, 7-methyl Not reported (commercially available)
N-(4-Methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-Methoxyphenethyl Industrial grade (99% purity)
N-(2-Chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 2-Chlorobenzyl, 3-methyl Not reported

Key Observations :

  • Substituent Bulk and Polarity : The benzyl group (Compound 22) shows higher β1i/β5i inhibition compared to the smaller furan-2-ylmethyl group (Compound 21), suggesting bulkier substituents may enhance binding affinity .
  • Electron-Withdrawing vs. Electron-Donating Groups : The 5-chloro-2-methylphenyl group in the target compound combines a chloro (electron-withdrawing) and methyl (electron-donating) substituent. This may balance solubility and target interaction compared to purely electron-donating groups (e.g., 4-methoxyphenyl in ).
  • Industrial Relevance : Analogs like N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide are produced industrially (99% purity), indicating scalable synthesis routes for this class .

Structural and Conformational Analysis

  • Crystal Packing: Ethyl 7-methyl-3-oxo-5-phenyl-...-6-carboxylate () adopts a flattened boat conformation in the thiazolo-pyrimidine ring, with a dihedral angle of 80.94° between the fused ring and benzene substituent. This non-planar structure may influence intermolecular interactions and crystallinity .

Biological Activity

N-(5-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolopyrimidine core, characterized by the following structural formula:

N 5 chloro 2 methylphenyl 5 oxo 5H thiazolo 3 2 a pyrimidine 6 carboxamide\text{N 5 chloro 2 methylphenyl 5 oxo 5H thiazolo 3 2 a pyrimidine 6 carboxamide}

IUPAC Name: N-(5-chloro-2-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS Number: 851944-44-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. Notably, it has been shown to inhibit the activity of certain enzymes related to inflammatory processes, such as cyclooxygenase (COX) enzymes. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for anti-inflammatory therapies.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, SAR (Structure–Activity Relationship) studies suggest that the presence of the chloro group at the 5-position enhances antiproliferative activity against cancer cells .

2. Antimicrobial Properties

The compound also displays notable antimicrobial activity. In vitro evaluations have shown its effectiveness against several bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate strong bactericidal effects, making it a potential candidate for developing new antibiotics .

3. Anti-inflammatory Effects

As mentioned earlier, its role in inhibiting COX enzymes links it to anti-inflammatory effects. This property is particularly valuable in treating conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerEffective against various cancer cell lines; enhances antiproliferative activity
AntimicrobialSignificant activity against Staphylococcus aureus and other pathogens
Anti-inflammatoryInhibits COX enzymes; potential for treating chronic inflammatory diseases

Case Study: Anticancer Evaluation

A study evaluated the compound's anticancer potential through cytotoxicity assays on human leukemia cell lines. Results indicated an IC50 value of approximately 10 µM, suggesting moderate potency against these cells. The study emphasized the need for further investigation into its mechanism of action and potential combination therapies with existing anticancer drugs .

Case Study: Antimicrobial Assessment

In another investigation focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The results revealed an MIC of 0.25 µg/mL against E. coli, indicating strong antibacterial activity that warrants further exploration for clinical applications in infectious diseases .

Q & A

Q. What are the key synthetic steps for preparing N-(5-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Condensation : Reacting a thiourea derivative with a chloroacetic acid intermediate under acidic conditions to form the thiazolo[3,2-a]pyrimidine core .
  • Cyclization : Using reagents like sodium acetate in glacial acetic acid to promote ring closure .
  • Functionalization : Palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) to introduce the 5-chloro-2-methylphenyl group .
    Purification is achieved via column chromatography or recrystallization from ethyl acetate/ethanol mixtures .

Q. Which analytical techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :
  • X-ray Crystallography : Resolve molecular conformation (e.g., puckered pyrimidine rings, dihedral angles between fused rings) using SHELXL/SHELXS software .
  • NMR Spectroscopy : Confirm proton environments (e.g., aromatic protons, methyl groups) and connectivity .
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s basic biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-II) using fluorometric or colorimetric substrates .
  • Antimicrobial Testing : Perform broth microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

Q. What are the compound’s solubility and stability profiles under experimental conditions?

  • Methodological Answer :
  • Solubility : Test in DMSO, ethanol, or aqueous buffers (pH 1–12) via shake-flask method .
  • Stability : Monitor degradation via HPLC under varying temperatures (4–37°C) and light exposure .

Advanced Research Questions

Q. How can structural data resolve contradictions in reported biological activities?

  • Methodological Answer :
  • Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence resonance energy transfer) and cellular (e.g., luciferase reporter) assays .
  • Co-crystallization : Determine binding modes with target proteins (e.g., immunoproteasome β1i/β5i subunits) to correlate structure-activity relationships (SAR) .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Methodological Answer :
  • Continuous Flow Reactors : Enhance efficiency and reduce side reactions during cyclization steps .
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., XPhos) to improve cross-coupling efficiency .

Q. How to design SAR studies for enhancing target selectivity?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the chlorophenyl group (e.g., electron-withdrawing/-donating substituents) .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with predicted high binding affinity .

Q. What computational methods validate the compound’s mechanism of action?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (GROMACS) to assess binding stability over 100-ns trajectories .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate binding energy contributions of key residues .

Q. How to address low reproducibility in crystallographic data?

  • Methodological Answer :
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for high-resolution datasets .
  • Hydrogen Placement : Apply riding models with Uiso(H) = 1.2–1.5Ueq(C) for accurate thermal parameter assignment .

Q. What experimental approaches confirm target engagement in cellular models?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets .
  • Cellular Thermal Shift Assay (CETSA) : Validate target stabilization in lysates after compound treatment .

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